
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide
Descripción general
Descripción
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Reduction: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-morpholin-4-ylpropylamino)propanenitrile
- N-(3-Aminopropyl)morpholine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C13H20N4O5S |
|---|---|
Peso molecular |
344.39 g/mol |
Nombre IUPAC |
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O5S/c14-23(20,21)11-2-3-12(13(10-11)17(18)19)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2,(H2,14,20,21) |
Clave InChI |
SPGOISWFWXZIIH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)
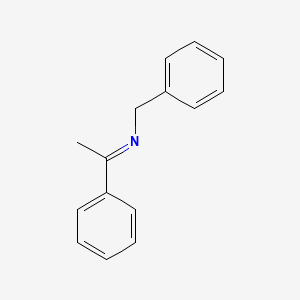
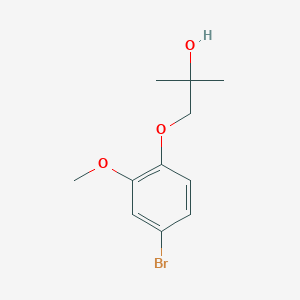

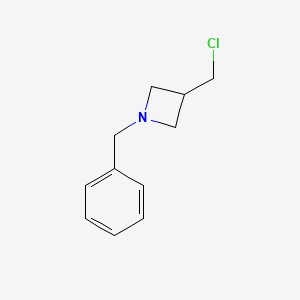
![[4-(4-Azidobutyl)phenyl]acetic acid](/img/structure/B8586713.png)
![8-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8586726.png)
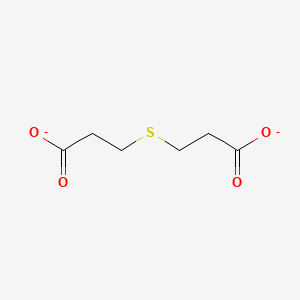
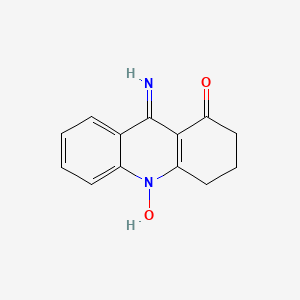
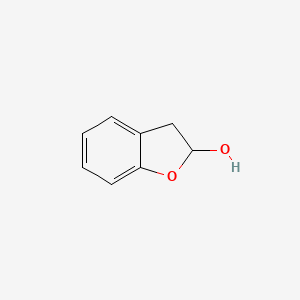
![Propanedinitrile, [amino(dimethylamino)methylene]-](/img/structure/B8586750.png)

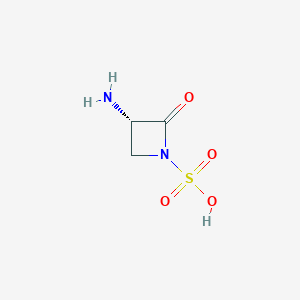
![2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8586767.png)
